

¹H NMR and ¹³C NMR spectral data for 8-Bromo-2-methylquinoline

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Compound of Interest

Compound Name: **8-Bromo-2-methylquinoline**

Cat. No.: **B152758**

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Spectroscopic Data Sheet: 8-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound **8-Bromo-2-methylquinoline**. The information contained herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications, including drug discovery.

Chemical Structure and Numbering

The chemical structure of **8-Bromo-2-methylquinoline** is depicted below, with the standard IUPAC numbering system for the quinoline ring. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of **8-Bromo-2-methylquinoline** with atom numbering.

Experimental Protocols

The provided ¹H NMR data was acquired according to the following experimental parameters.

Instrumentation: Bruker SMART APEX CCD diffractometer.[\[1\]](#) Solvent: Deuterated chloroform (CDCl_3).[\[1\]](#) Spectrometer Frequency: 400 MHz.[\[1\]](#) Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

A general procedure for acquiring ^{13}C NMR spectra of quinoline derivatives involves dissolving 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The spectrum is typically recorded on a 100 or 125 MHz spectrometer with proton decoupling.

^1H NMR Spectral Data

The experimental ^1H NMR spectral data for **8-Bromo-2-methylquinoline** is summarized in the table below.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.02	m	-	2H	H-4, H-5
7.73	dd	8.0, 1.2	1H	H-7
7.33	m	-	2H	H-3, H-6
2.82	s	-	3H	$-\text{CH}_3$

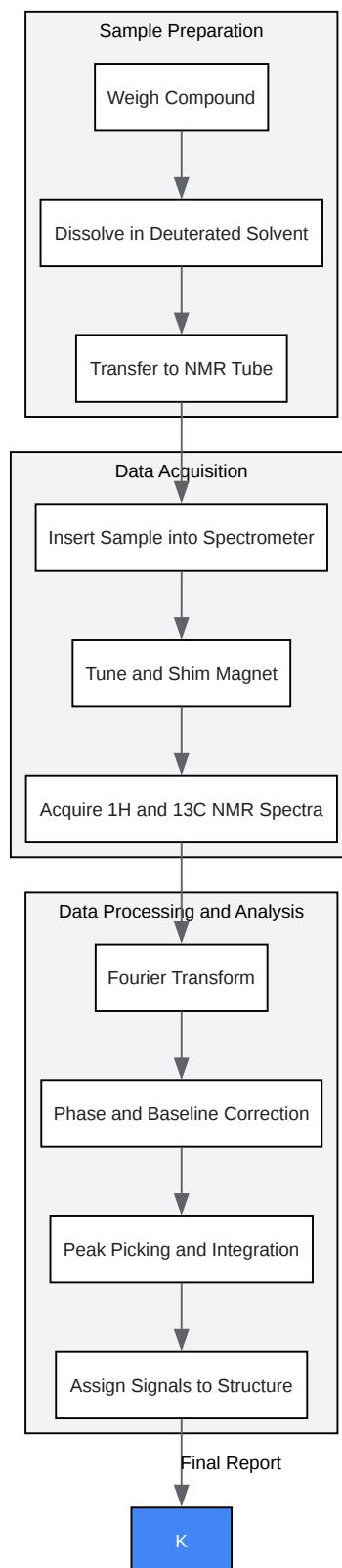
^{13}C NMR Spectral Data (Predicted)

As of the date of this document, publicly available, experimentally determined ^{13}C NMR data for **8-Bromo-2-methylquinoline** could not be located. The following table presents predicted chemical shifts based on known substituent effects on the quinoline ring system. The chemical shifts of quinoline are used as a baseline, and the expected shifts due to the bromo and methyl substituents are applied. These values are for estimation purposes and should be confirmed by experimental data.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~158
C-3	~122
C-4	~136
C-4a	~128
C-5	~129
C-6	~127
C-7	~128
C-8	~120 (ipso-carbon attached to Br)
C-8a	~147
-CH ₃	~25

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like **8-Bromo-2-methylquinoline**.

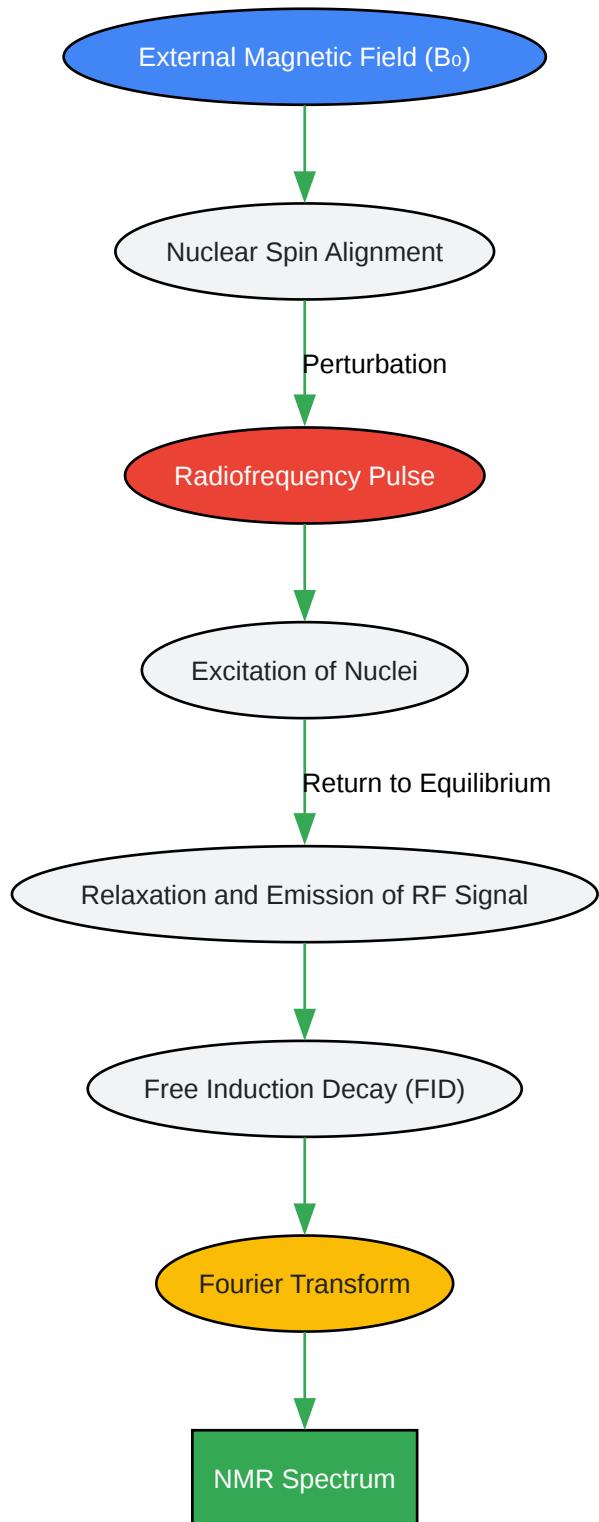


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Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how NMR spectroscopy probes the chemical environment of atomic nuclei within a molecule.



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Caption: Conceptual pathway from external magnetic field to the final NMR spectrum.

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References

- 1. researchgate.net [researchgate.net]
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